Vitravene
Description
Structure
2D Structure
Properties
Molecular Formula |
C204H243N63Na20O114P20S20 |
|---|---|
Molecular Weight |
7122 g/mol |
IUPAC Name |
icosasodium;1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C204H263N63O114P20S20.20Na/c1-80-44-253(195(291)237-169(80)270)145-31-98(119(349-145)62-328-387(306,407)367-97-30-144(252-22-16-137(210)226-194(252)290)348-118(97)61-327-400(319,420)380-109-42-157(266-78-219-162-167(266)230-187(214)235-182(162)283)361-131(109)74-340-398(317,418)378-107-40-154(262-53-89(10)178(279)246-204(262)300)357-127(107)70-336-395(314,415)375-104-37-151(259-50-86(7)175(276)243-201(259)297)355-125(104)68-334-396(315,416)376-105-38-152(260-51-87(8)176(277)244-202(260)298)358-128(105)71-337-401(320,421)381-110-43-158(267-79-220-163-168(267)231-188(215)236-183(163)284)359-129(110)72-338-388(307,408)368-93-26-140(248-18-12-133(206)222-190(248)286)343-113(93)56-322-383(302,403)362-91-24-155(341-111(91)54-268)264-76-217-160-165(264)228-185(212)233-180(160)281)369-389(308,409)323-58-115-94(27-141(345-115)249-19-13-134(207)223-191(249)287)364-384(303,404)329-63-120-101(34-148(350-120)256-47-83(4)172(273)240-198(256)294)372-392(311,412)332-66-123-99(32-146(353-123)254-45-81(2)170(271)238-196(254)292)370-390(309,410)324-59-116-95(28-142(346-116)250-20-14-135(208)224-192(250)288)365-385(304,405)330-64-121-102(35-149(351-121)257-48-84(5)173(274)241-199(257)295)373-393(312,413)333-67-124-100(33-147(354-124)255-46-82(3)171(272)239-197(255)293)371-391(310,411)325-60-117-96(29-143(347-117)251-21-15-136(209)225-193(251)289)366-386(305,406)331-65-122-103(36-150(352-122)258-49-85(6)174(275)242-200(258)296)374-394(313,414)335-69-126-106(39-153(356-126)261-52-88(9)177(278)245-203(261)299)377-397(316,417)339-73-130-108(41-156(360-130)265-77-218-161-166(265)229-186(213)234-181(161)282)379-399(318,419)326-57-114-92(25-139(344-114)247-17-11-132(205)221-189(247)285)363-382(301,402)321-55-112-90(269)23-138(342-112)263-75-216-159-164(263)227-184(211)232-179(159)280;;;;;;;;;;;;;;;;;;;;/h11-22,44-53,75-79,90-131,138-158,268-269H,23-43,54-74H2,1-10H3,(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H,316,417)(H,317,418)(H,318,419)(H,319,420)(H,320,421)(H2,205,221,285)(H2,206,222,286)(H2,207,223,287)(H2,208,224,288)(H2,209,225,289)(H2,210,226,290)(H,237,270,291)(H,238,271,292)(H,239,272,293)(H,240,273,294)(H,241,274,295)(H,242,275,296)(H,243,276,297)(H,244,277,298)(H,245,278,299)(H,246,279,300)(H3,211,227,232,280)(H3,212,228,233,281)(H3,213,229,234,282)(H3,214,230,235,283)(H3,215,231,236,284);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?,397?,398?,399?,400?,401?;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |
InChI Key |
DLKYYJFLRUUGHJ-SSJCJZGYSA-A |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Fomivirsen
Identification of the Viral Messenger RNA Target (IE2 mRNA)
The primary molecular target of fomivirsen is the messenger RNA (mRNA) transcribed from the major immediate early region 2 (IE2) of the human CMV genome. nih.govportico.orgdrugbank.comnih.govmedchemexpress.comeuropa.eunih.govguidetopharmacology.orggenome.jp This region of the viral genome is critical for the production of proteins essential for viral replication. portico.orgdrugbank.comnih.goveuropa.euplos.org
Sequence Complementarity and Hybridization Principles
Fomivirsen is designed with a nucleotide sequence that is complementary to a specific sequence within the IE2 mRNA. stanford.edunih.govportico.orgdrugbank.comnih.govmedchemexpress.comeuropa.eupatsnap.com This complementarity allows fomivirsen to bind to the target mRNA through Watson-Crick base pairing, forming an RNA-DNA heteroduplex. patsnap.comportico.orgsigmaaldrich.com The precise 21-nucleotide sequence of fomivirsen is 5'-GCG TTT GCT CTT CTT CTT GCG-3'. medchemexpress.comresearchgate.netsigmaaldrich.comaph-hsps.hu This sequence is unique to CMV and does not exhibit significant complementarity to known human mRNA sequences, contributing to the drug's specificity. portico.org The phosphorothioate (B77711) modifications in the oligonucleotide backbone of fomivirsen enhance its binding affinity to the target mRNA and provide resistance to degradation by nucleases, thereby increasing its stability within the cellular environment. taylorandfrancis.compatsnap.comsigmaaldrich.comnih.gov
Antiviral Action through Antisense Mechanism
The binding of fomivirsen to the IE2 mRNA transcript forms the basis of its antisense antiviral action. stanford.edunih.govdrugbank.comnih.goveuropa.eutandfonline.com
Inhibition of Viral Protein Synthesis
By hybridizing to the target IE2 mRNA, fomivirsen sterically blocks the cellular machinery responsible for translation, thereby inhibiting the synthesis of the essential IE2 proteins. stanford.edupatsnap.comportico.orgdrugbank.comresearchgate.netmedchemexpress.comresearchgate.netaph-hsps.hursc.org This sequence-specific inhibition of IE2 protein synthesis is a key mechanism by which fomivirsen disrupts the viral life cycle. taylorandfrancis.comportico.org Reduced levels of IE2 proteins consequently impair the subsequent steps of viral replication that depend on these regulatory proteins. portico.orgdrugbank.comnih.goveuropa.euplos.org
Exploration of Potential Non-Antisense Mechanisms of Action
While the primary mechanism of action of fomivirsen is antisense-mediated inhibition of IE2 protein synthesis, in vitro studies have suggested that non-antisense mechanisms may also contribute to its total antiviral activity. europa.eunih.gov Some of these potential mechanisms are sequence-dependent but not directly related to blocking translation or inducing RNase H degradation. researchgate.netaph-hsps.hu Additionally, at higher concentrations, phosphorothioate oligonucleotides like fomivirsen can exhibit sequence-independent effects, such as inhibiting the adsorption of virus particles onto host cells. taylorandfrancis.comnih.govresearchgate.netresearchgate.netaph-hsps.hu Although this sequence-independent effect might play a role, particularly at higher concentrations, the sequence-dependent antisense mechanism is considered the primary mode of action at therapeutic concentrations. taylorandfrancis.comresearchgate.netaph-hsps.hu Studies comparing fomivirsen with oligonucleotides having mismatches or non-complementary sequences show that while these can exhibit some antiviral activity, it is significantly lower than that of fomivirsen, supporting the prominence of the sequence-dependent antisense effect. researchgate.netaph-hsps.hunih.gov
Here is a table summarizing key data points related to Fomivirsen's mechanism of action:
Specificity of Fomivirsen's Molecular Interactions
The specificity of Fomivirsen's action is primarily dictated by its nucleotide sequence, which is designed to be precisely complementary to the target sequence within the HCMV IE2 mRNA drugbank.comrxlist.commdpi.comeuropa.eufda.gov. This sequence-specific binding ensures that Fomivirsen preferentially targets viral mRNA while minimizing interactions with host cellular RNAs.
Research findings highlight the sequence-dependent nature of Fomivirsen's antiviral effects. Studies using cells transformed with a cDNA encoding only the Fomivirsen target (the CMV immediate-early 55 kDa protein) showed potent, sequence-dependent inhibition of protein production, consistent with an antisense mechanism taylorandfrancis.com. Treatment of these cells with Fomivirsen also resulted in the loss of the mRNA for the 55 kDa protein, supporting RNase H-mediated degradation taylorandfrancis.com.
A key aspect demonstrating Fomivirsen's specificity and distinct mechanism is its activity against clinical isolates of HCMV that are resistant to other antiviral drugs like ganciclovir (B1264), foscarnet (B613817), and cidofovir (B1669016) rxlist.compharmacology2000.comeuropa.eu. These other drugs primarily function by inhibiting the viral DNA polymerase, a molecular target different from the IE2 mRNA targeted by Fomivirsen rxlist.compharmacology2000.comeuropa.eu. The absence of cross-resistance between Fomivirsen and these DNA polymerase inhibitors underscores its unique molecular target and mechanism of action rxlist.comeuropa.eufda.gov. Fomivirsen was found to be equally potent against numerous clinical isolates, including those resistant to one or more of these DNA polymerase inhibitors rxlist.comeuropa.eufda.gov.
In vitro studies have provided quantitative data on Fomivirsen's potency. In human fibroblast cell lines, the median effective inhibitory concentration (EC50) of Fomivirsen for virus antigen production was approximately 0.34 ± 0.25 µM drugbank.comeuropa.eu. In retinal pigment epithelium cells, Fomivirsen demonstrated even greater potency, with an EC50 value of 0.03 ± 0.02 µM europa.eu. On a molar basis, Fomivirsen's potency was reported to be at least 40-fold greater than ganciclovir in human fibroblast cell lines europa.eu.
The specificity of Fomivirsen is also influenced by its chemical modifications. The phosphorothioate backbone, while providing nuclease resistance, can also contribute to sequence-independent binding to certain cellular proteins, particularly heparin-binding molecules mdpi.com. However, studies suggest that this non-antisense binding did not significantly contribute to its antiviral activity oup.com. The precise sequence of Fomivirsen is optimized for high specificity and efficiency in binding to its target CMV mRNA, which is critical for its therapeutic effect patsnap.com. Methods such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) can be used to assess the real-time binding kinetics, hybridization efficiency, and specificity of Fomivirsen to its target RNA, aiding in the understanding of how structural alterations might affect binding affinity .
While the primary mechanism is sequence-dependent antisense activity, the potential contribution of sequence-independent mechanisms, such as interference with viral adsorption, has also been noted pharmacology2000.commdpi.comnih.gov. However, the potent and specific inhibition of IE2 protein synthesis via mRNA targeting remains the cornerstone of Fomivirsen's molecular action researchgate.netrxlist.compharmacology2000.commdpi.comeuropa.eufda.gov.
Below is a summary of in vitro potency data for Fomivirsen:
| Cell Line | Assay | Median EC50 (µM) |
| Human Fibroblast Cell Lines | Virus Antigen Production | 0.34 ± 0.25 |
| Retinal Pigment Epithelium | Human CMV Replication | 0.03 ± 0.02 |
Preclinical Pharmacological Investigations of Fomivirsen
In Vitro Antiviral Efficacy Studies
In vitro studies provided detailed insights into fomivirsen's ability to inhibit CMV replication in various cell culture models, its potency, activity against different viral isolates, and its interactions with other antiviral agents.
Inhibition of Viral Replication in Cell Culture Models
Fomivirsen has demonstrated inhibition of human CMV in several in vitro assays, including those measuring viral antigen production, plaque formation, and infectious virus yield europa.eueuropa.eu. Studies using normal human dermal fibroblasts (NHDF) showed that fomivirsen reduced the production of infectious virus. For instance, at a concentration of 1 µM, the number of plaques formed in the presence of fomivirsen was only 1% of that observed in untreated cells portico.org. In a more physiologically relevant cell line, human retinal pigment epithelial (RPE) cells, fomivirsen also inhibited CMV replication in a dose-dependent manner portico.orgfda.gov.
Concentration-Dependent Antiviral Activity (EC50 Analysis)
The antiviral activity of fomivirsen is concentration-dependent drugbank.com. The 50% effective concentration (EC50), which represents the concentration required to inhibit viral activity by 50%, has been determined in various cell types. In human fibroblast cell lines, the median EC50 for inhibiting virus antigen production was approximately 0.34 ± 0.25 µM drugbank.comeuropa.eueuropa.eu. Fomivirsen was found to be considerably more potent than ganciclovir (B1264) in these assays portico.org. In human retinal pigment epithelial cells, fomivirsen exhibited even greater potency, with an EC50 value of 0.03 ± 0.02 µM europa.euportico.org.
| Cell Type | Assay Type | EC50 (µM) | Reference |
| Normal Human Dermal Fibroblasts (NHDF) | Virus antigen production | 0.34 ± 0.25 | drugbank.comeuropa.eueuropa.eu |
| Normal Human Dermal Fibroblasts (NHDF) | Plaque formation | 0.1 (IC70) | portico.org |
| Retinal Pigment Epithelial Cells (RPE) | CMV replication | 0.03 ± 0.02 | europa.euportico.org |
| NHDF cells (CMV/HIV) | Immunoassay | 0.1 - 0.5 | portico.org |
Activity against Wild-Type and Clinical Viral Isolates
Fomivirsen has demonstrated inhibitory activity against both wild-type laboratory strains and clinical isolates of human CMV europa.eueuropa.eu. Its potency was consistent across 21 independent clinical viral isolates europa.eu. Notably, fomivirsen was active against clinical isolates that were resistant to other approved DNA polymerase inhibitors such as ganciclovir, foscarnet (B613817), or cidofovir (B1669016) europa.eufda.govpharmacology2000.com. This lack of cross-resistance is consistent with its distinct antisense mechanism of action compared to these other antiviral drugs europa.eu. While fomivirsen showed activity against resistant isolates, the possibility of selecting for fomivirsen-resistant mutants in cell culture has been demonstrated, although the clinical significance of this is not fully known nih.gov.
| Clinical Isolate Category | Number of Isolates Evaluated | Fomivirsen EC50 (µM) | Reference |
| All isolates examined | 21 | 0.57 ± 0.41 | europa.eu |
| Ganciclovir-resistant | 12/17 | 0.53 ± 0.19 | europa.eu |
| Foscarnet-resistant | 7/17 | 0.61 ± 0.19 | europa.eu |
| Cidofovir-resistant | 2/4 | 0.37 | europa.eu |
Combinatorial Antiviral Research with Other Agents
In vitro tests have explored the antiviral activity of fomivirsen when used in combination with other antiviral agents. Results demonstrated that the antiviral activity of fomivirsen against human CMV was additive when combined with ganciclovir and foscarnet portico.orgeuropa.eu. There was no observed inhibition of fomivirsen's anti-CMV activity by zidovudine (B1683550) (AZT) or zalcitabine (B1682364) (ddC), which are often administered to patients with AIDS portico.orgeuropa.eu. These findings suggest that these agents were unlikely to reduce the efficacy of fomivirsen in combination treatment portico.org.
Pharmacokinetic and Pharmacodynamic Research in Non-Human Models
Pharmacokinetic and pharmacodynamic studies in non-human models, primarily rabbits and monkeys, were essential for understanding the disposition of fomivirsen within the eye after intravitreal administration.
Ocular Tissue Distribution Studies (e.g., Retina, Vitreous)
Following intravitreal injection in rabbits and monkeys, peak concentrations of fomivirsen were observed in the vitreous humor immediately after injection, with concentrations being proportional to the dose europa.eueuropa.eu. Fomivirsen was cleared from the vitreous over a period of 7 to 10 days through a combination of tissue distribution, metabolism, and vitreal egress europa.eueuropa.eurxlist.com. The half-lives of vitreal clearance were reported as 63 hours in rabbits and 22 hours in monkeys europa.eueuropa.eu.
Fomivirsen was detectable in the retina within hours after injection, and concentrations in the retina increased over 3 to 5 days europa.eurxlist.comnih.gov. Concentrations were found to be greatest in the retina and iris, with very low exposure to the optic nerve europa.eurxlist.comnih.gov. In monkeys, the estimated half-life of fomivirsen in the retina was dose-dependent, ranging between 45 and 78 hours europa.eu. Following repeated intravitreal injections in monkeys, slight accumulation was observed in the retina with certain dosing regimens europa.eu. Preclinical pharmacokinetic studies in rabbits and monkeys indicated that intravitreal injections resulted in retinal concentrations similar to those that were effective in in vitro studies portico.org.
| Species | Tissue | Half-life (hours) | Notes | Reference |
| Rabbit | Vitreous Humor | 63 | Clearance via distribution, metabolism, egress | europa.eueuropa.eu |
| Monkey | Vitreous Humor | 22 | Clearance via distribution, metabolism, egress | europa.eueuropa.eu |
| Monkey | Retina | 45 - 78 | Dose-dependent half-life | europa.eu |
Metabolism is considered the primary route of elimination from the eye rxlist.com. Fomivirsen is metabolized by exonucleases, which sequentially remove residues from the terminal ends of the oligonucleotide, producing shortened oligonucleotides and mononucleotide metabolites drugbank.comrxlist.com. These metabolites have been detected in the retina and vitreous of animals drugbank.comrxlist.com. Due to the low doses administered intravitreally and slow disposition from the eye, measurable concentrations of fomivirsen or its metabolites are generally not detected in the systemic circulation following intravitreal administration drugbank.comnih.govresearchgate.netnajah.edu.
Ocular Clearance and Half-Life Determination
Following intravitreal administration in animal models, fomivirsen is cleared from the vitreous humor through a combination of tissue distribution, metabolism, and vitreal egress europa.eu. Intravitreal drug clearance studies have indicated first-order kinetics drugbank.com.
In rabbits, the half-life of vitreal clearance was reported to be 63 hours europa.eu. Studies in monkeys showed a shorter vitreal clearance half-life of 22 hours europa.eu. Fomivirsen was detectable in the retina within hours after injection, with concentrations increasing over 3 to 5 days europa.eu. The half-life of fomivirsen in the retina of monkeys following administration of a 115 mcg dose was estimated to be 78 hours drugbank.comnih.gov. Clearance from the retina was also observed to be slow following loading from the vitreous drugbank.comnih.gov. The long residence times in the retina and vitreous provide a pharmacokinetic basis for the treatment intervals used in humans europa.eu.
An overview of ocular half-life data from preclinical studies is presented in Table 1.
| Species | Compartment | Half-Life (hours) | Source |
| Rabbit | Vitreous | 63 | europa.eu |
| Monkey | Vitreous | 22 | oup.comeuropa.eu |
| Monkey | Retina | 78 (115 mcg dose) | oup.comdrugbank.comnih.gov |
Systemic Exposure and Disposition Research in Animal Models
Due to the local nature of intravitreal administration and the slow disposition from the eye, absorption of fomivirsen into the systemic circulation is limited drugbank.com. Preclinical studies in monkeys showed that systemic exposure to fomivirsen following single or repeated intravitreal injections was below the limits of quantitation (70 ng/mL in plasma and 350 ng/g in tissue) fda.govnih.gov.
In monkeys treated every other week for up to 3 months, isolated instances showed fomivirsen's metabolites in the liver, kidney, and plasma at concentrations near the level of detection (14 ng/mL in plasma and 70 ng/g in tissue) fda.govnih.gov. This suggests minimal systemic exposure to the parent drug and its metabolites following intravitreal dosing portico.org.
Fomivirsen distributes to the retina in preclinical studies drugbank.comnih.gov. Concentrations of the drug were found to be highest in the retina and iris europa.eufda.gov. Analysis of vitreous samples from treated rabbits and monkeys indicated that approximately 40% of fomivirsen is bound to proteins drugbank.comfda.gov. In blood plasma, it is primarily bound to albumin and alpha2-macroglobulin oup.comdrugbank.com.
Metabolism Pathways: Endo- and Exonuclease Degradation
Fomivirsen undergoes metabolism mediated by endo- and exonucleases drugbank.comnih.govtandfonline.com. This process involves the sequential removal of nucleotides from the terminal ends of the oligonucleotide drugbank.comnih.gov. Preclinical studies have demonstrated that fomivirsen, after distributing to the retina, is slowly metabolized by exonuclease digestion researchgate.nettandfonline.com.
Metabolites of fomivirsen have been detected in the retina and vitreous of animals drugbank.comfda.gov. These shortened oligonucleotides and mononucleotide metabolites can be further catabolized drugbank.com. Mononucleotides may be further broken down similar to endogenous nucleotides and excreted as low molecular weight metabolites drugbank.comfda.gov.
In rabbits, a small amount of fomivirsen-derived radioactivity was eliminated in urine (16%) and feces (3%) as low molecular weight metabolites drugbank.comfda.gov. Expired air has also been shown to be a major route of excretion for CO2 generated by the catabolism of nucleotides after administration of phosphorothioate (B77711) oligonucleotides fda.gov. While in vitro studies have suggested that ASO metabolism is driven by the activity of 3′-exonucleases rather than 5′-exonucleases and endonucleases, in vivo degradation of ASOs can involve initial endonuclease cleavage followed by exonuclease-driven hydrolysis researchgate.net.
| Metabolism Pathway | Description |
| Endo- and Exonuclease Degradation | Sequential removal of nucleotides from oligonucleotide termini drugbank.comnih.gov. |
| Further Catabolism of Mononucleotides | Breakdown similar to endogenous nucleotides drugbank.comfda.gov. |
Chemical Synthesis, Modifications, and Analog Research
Synthesis Methodologies for Fomivirsen
Fomivirsen is a 21-nucleotide phosphorothioate-modified oligonucleotide. patsnap.com The synthesis of such modified oligonucleotides typically involves established chemical methods, with recent research exploring enzymatic approaches as well.
Phosphorothioate (B77711) Oligonucleotide Synthesis Principles
Phosphorothioate oligonucleotides are characterized by the replacement of one of the non-bridging oxygen atoms in the phosphate (B84403) backbone with a sulfur atom. assaygenie.comresearchgate.net This modification is crucial for enhancing the oligonucleotide's stability against nuclease degradation, a key challenge for therapeutic nucleic acids in biological environments. assaygenie.combiosearchtech.com The synthesis of phosphorothioate linkages introduces a chiral center at each phosphorus atom, leading to the formation of Sp and Rp diastereoisomers. biosearchtech.comglenresearch.com
Application of Phosphoramidite (B1245037) Chemistry
Solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry is a widely used and scalable method for producing oligonucleotides, including those with modifications like phosphorothioates. nih.govgoogle.comnih.govrsc.org This method involves the sequential coupling of activated phosphoramidite building blocks to a growing oligonucleotide chain immobilized on a solid support. nih.goviupac.org The synthesis cycle typically involves detritylation, coupling with the phosphoramidite, capping, and oxidation. nih.goviupac.org For phosphorothioate linkages, the oxidation step is replaced by a sulfurization step. aph-hsps.hu While efficient and scalable, traditional phosphoramidite synthesis of phosphorothioates results in a mixture of diastereoisomers at each modified linkage. glenresearch.comacs.org
Enzymatic Ligation Approaches for Oligonucleotide Assembly
Enzymatic ligation has emerged as an alternative or complementary approach for oligonucleotide synthesis, particularly for assembling longer or heavily modified sequences. nih.govchemrxiv.orgresearchgate.net This method involves the template-dependent assembly of shorter, often chemically synthesized, oligonucleotide fragments (shortmers) using a DNA ligase enzyme. nih.govnih.govchemrxiv.org This approach has been explored for the synthesis of Fomivirsen and its analogs, demonstrating compatibility with chemically modified fragments, including those with phosphorothioate linkages. nih.govchemrxiv.orgchemrxiv.org Optimization of reaction conditions, including the use of crowding agents like PEG and DMSO, can significantly improve ligation yields. nih.govchemrxiv.org
Chemical Modifications and Structural Analogs for Research Purposes
Chemical modifications and structural analogs of oligonucleotides are developed to improve their properties, such as nuclease resistance, binding affinity, and cellular uptake. nih.govresearchgate.net Fomivirsen itself incorporates a key modification, and research continues into other modifications and analogs.
Role of Phosphorothioate Linkages in Stability and Activity
The phosphorothioate linkages in Fomivirsen are critical for its stability in biological fluids, protecting it from degradation by nucleases. patsnap.comassaygenie.combiosearchtech.com This enhanced stability is essential for the drug to reach and interact with its target mRNA. patsnap.com Phosphorothioate modifications also influence the binding affinity of the oligonucleotide to its target mRNA and can facilitate cellular uptake and tissue distribution. assaygenie.comnih.gov Furthermore, phosphorothioate-modified DNA oligonucleotides can activate RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA duplex, which is the mechanism by which Fomivirsen exerts its antiviral effect. biosearchtech.comaph-hsps.hugoogle.com The chirality introduced by phosphorothioate linkages can affect metabolic stability and activity, with studies exploring the properties of stereoregular phosphorothioates. biosearchtech.comacs.orgnih.gov
Design and Synthesis of Chemically Modified Derivatives (e.g., LNA Gapmers)
Research into oligonucleotide therapeutics has led to the development of various chemical modifications beyond phosphorothioates to further enhance their properties. Examples include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA) modifications. researchgate.netoup.com LNA-modified nucleotides, for instance, increase the thermal stability of oligonucleotide duplexes and enhance nuclease resistance. bionova.esnih.gov
Gapmers are a type of modified oligonucleotide design that typically feature a central block of DNA or phosphorothioate DNA monomers (the "gap") flanked by modified nucleotides, such as LNAs. bionova.esnih.gov This design aims to combine the benefits of increased binding affinity and nuclease resistance from the modified flanks with the ability of the DNA gap to activate RNase H-mediated cleavage of the target RNA. bionova.esnih.gov While Fomivirsen is a fully phosphorothioated DNA oligonucleotide, research has explored the synthesis and properties of Fomivirsen LNA gapmer analogs to investigate the impact of such modifications on its activity and characteristics. nih.govchemrxiv.org These studies contribute to the broader understanding of how different chemical modifications influence the behavior of antisense oligonucleotides.
Bioconjugation Strategies for Research Probes (e.g., FAM, Fatty Acid, Cholesterol Conjugates)
Bioconjugation strategies involve covalently linking oligonucleotides to other molecules to enhance their properties, such as cellular uptake, targeting, and imaging nih.govresearchgate.net. For research purposes, fomivirsen and its analogs can be conjugated to various probes.
Studies have demonstrated the synthesis of fomivirsen conjugated with molecules like Fluorescein amidite (FAM) for imaging and cellular uptake studies nih.govresearchgate.net. Lipid conjugation, including the attachment of fatty acids and cholesterol, has also been explored as a strategy to improve the cellular internalization of oligonucleotides nih.govresearchgate.netnih.govmdpi.commdpi.com. These lipid conjugates can influence oligonucleotide distribution and cellular uptake, with highly lipophilic lipids like cholesterol potentially driving distribution to the liver, while less lipophilic lipids like docosahexaenoic acid (DHA) may accumulate in the kidneys mdpi.commdpi.comethz.ch.
A template-dependent DNA ligation approach has been shown to be compatible with the synthesis of modified oligonucleotides, including fomivirsen and its conjugates, such as FAM, fatty acid (C16:0), and cholesterol-TEG conjugates nih.govresearchgate.net. This method allows for the assembly of modified oligonucleotides using short fragments and can be used to create probes for studying cellular delivery and behavior nih.govresearchgate.net.
Structure-Activity Relationship Studies of Fomivirsen and Analogs
Structure-activity relationship (SAR) studies investigate how changes in the chemical structure of a compound affect its biological activity umich.edu. For fomivirsen and its analogs, SAR studies have focused on the impact of modifications on properties like nuclease resistance, target binding affinity, and antiviral potency.
The phosphorothioate backbone modification in fomivirsen provides significant resistance to nuclease degradation compared to natural phosphodiester linkages, which is crucial for its stability in biological environments patsnap.comscielo.brresearchgate.net. This modification also influences pharmacokinetic properties, such as half-life patsnap.comresearchgate.net.
The sequence of fomivirsen is specifically designed to be complementary to the target CMV mRNA, and this sequence specificity is essential for its antisense mechanism of action patsnap.comnih.govportico.orgdrugbank.com. Studies have shown that fomivirsen's antiviral activity is sequence-dependent, consistent with an antisense mechanism taylorandfrancis.comnih.gov. However, some research has also suggested that non-antisense mechanisms might contribute to the antiviral activity of phosphorothioate oligonucleotides with various sequences nih.govfupress.netresearchgate.net.
Analogs with different modifications, such as 2'-O-alkyl groups (e.g., 2'-O-methyl, 2'-O-methoxyethyl), have shown altered properties compared to first-generation phosphorothioates like fomivirsen mdpi.comresearchgate.netnih.gov. These modifications can lead to increased nuclease resistance and higher affinity for target sequences nih.gov. SAR studies on fatty acid conjugates have explored the impact of carbon chain length and degree of unsaturation on cellular internalization and toxicity mdpi.com.
While phosphorothioate modifications enhance stability and enable RNase H recruitment, they can also lead to non-specific protein binding, which has been considered a drawback for their use in antisense therapeutics scielo.br. Later-generation modifications aim to address some of these limitations mdpi.com.
Analytical Methodologies for Fomivirsen Research
Chromatographic Techniques for Compound Analysis
Chromatographic techniques play a significant role in separating fomivirsen from complex matrices and its potential metabolites or impurities. tandfonline.com These methods leverage differences in the physicochemical properties of the molecules to achieve separation before detection and quantification.
Ion-Pair Reversed-Phase Liquid Chromatography
Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is a widely utilized method for the analysis of oligonucleotides, including phosphorothioate (B77711) oligonucleotides like fomivirsen. researchgate.netlcms.czchromatographytoday.comresearchgate.net This technique employs an ion-pairing reagent in the mobile phase to interact with the charged phosphate (B84403) backbone of the oligonucleotide, facilitating retention and separation on a reversed-phase stationary phase. lcms.czresearchgate.net
While IP-RP-LC is considered a standard for oligonucleotide analysis, challenges exist, such as potential ion suppression in mass spectrometry due to the presence of ion-pairing reagents and their accumulation within the instrument. lcms.cz Despite these challenges, IP-RP-LC remains a preferred method for both qualitative and quantitative analysis of oligonucleotides. lcms.cz Studies have explored different mobile phase compositions, including the use of hexafluoroisopropanol (HFIP) and diisopropylethylamine (DIEA), to achieve adequate chromatographic retention and resolution for fomivirsen on C18 columns. lcms.cz The concentration and nature of ion-pairing amines can influence retention and separation efficiency. researchgate.net
Data derived from IP-RP-LC coupled with mass spectrometry has been used to assess the quantitative analysis of oligonucleotides. For instance, a microflow LC-MS strategy demonstrated an improved Lower Limit of Quantification (LLOQ) of 1 ng/mL for a fomivirsen-like oligonucleotide, compared to 5 ng/mL with conventional flow LC-MS. lcms.cz
| LC-MS Configuration | LLOQ (ng/mL) | LOD (ng/mL) | Linear Range (ng/mL) |
|---|---|---|---|
| Conventional Flow LC-MS | 5 | 2 | 5 - 1000 |
| Microflow LC-MS | 1 | 0.5 | 1 - 1000 |
High-Resolution Tandem Mass Spectrometry Integration
The integration of high-resolution tandem mass spectrometry (HR-MS/MS) with liquid chromatography provides a sensitive and specific approach for the detection and quantification of fomivirsen. nih.govlcms.czthermofisher.comresearchgate.net MS/MS allows for the selective detection of the target oligonucleotide based on its unique mass-to-charge ratio and fragmentation pattern, enhancing specificity and reducing interference from matrix components. nih.govtandfonline.com
HR-MS offers improved selectivity and can be used for metabolite identification. tandfonline.com For oligonucleotide analysis, MS is particularly useful for confirming molecular weight and identifying synthetic errors or modifications. advancingrna.com When coupled with IP-RP-LC, HR-MS/MS enables the characterization of targeted nucleic acid molecules and the identification of metabolites. nih.gov
Quantitative analysis using LC-MS/MS often involves selected reaction monitoring (SRM) transitions specific to the oligonucleotide. thermofisher.com A method developed on a TSQ Altis Plus mass spectrometer achieved an LLOQ of 0.10 ng/mL for fomivirsen in human plasma using LC-MS/MS. thermofisher.com
| Analytical Technique | Matrix | LLOQ (ng/mL) |
|---|---|---|
| LC-MS/MS (TSQ Altis Plus) | Human Plasma | 0.10 |
Optimization of chromatographic and mass spectrometric parameters, such as column temperature, mobile phase composition, spray voltage, and gas flow, is crucial for sensitive oligonucleotide quantification using LC-MS/MS. nih.gov
Nucleic Acid-Based Detection and Quantification Methods
Nucleic acid-based methods offer highly sensitive and specific approaches for detecting and quantifying oligonucleotides like fomivirsen, leveraging their inherent sequence complementarity. researchgate.net These methods are particularly valuable for detecting low concentrations of the oligonucleotide in biological samples. researchgate.netnih.gov
Ligase Detection Reaction with Polymerase Chain Reaction (PCR)
The ligase detection reaction (LDR) combined with polymerase chain reaction (PCR) is a sensitive method developed for the detection of phosphorothioate oligonucleotides, including fomivirsen. researchgate.netpatsnap.comnih.govresearchgate.net This method utilizes a ligation probe designed to hybridize with the target oligonucleotide. researchgate.netnih.gov The probe is ligated to form a product, which is then amplified and quantified using PCR. researchgate.netpatsnap.comnih.gov
A study described an LDR-PCR method for fomivirsen detection where a ligation probe hybridized to fomivirsen, and Taq DNA ligase ligated the probe to a circular product. researchgate.netnih.gov This circular product was then converted to a linear form, which was quantified using real-time PCR. researchgate.netnih.gov This method was capable of detecting 0.025–6.4 nM of fomivirsen in water and HeLa genomic DNA solutions and 0.6–160 nM in mouse serum following an extraction method. researchgate.netpatsnap.comnih.gov
| Sample Matrix | Detection Range (nM) |
|---|---|
| Water and HeLa genomic DNA solutions | 0.025 – 6.4 |
| Mouse serum (with extraction) | 0.6 – 160 |
researchgate.netpatsnap.comnih.gov
The LDR-PCR method described does not require probe modifications and can be performed using standard laboratory equipment, making it a potentially fast, sensitive, and reliable technique for detecting therapeutic oligonucleotides in biological samples. researchgate.net
Real-Time PCR-Based Assays for Oligonucleotide Detection
Real-time PCR (qPCR) is a powerful technique for the quantification of nucleic acids and has been adapted for the detection and quantification of oligonucleotides. researchgate.netnih.govuniv-rennes1.frtandfonline.com qPCR-based assays can provide high sensitivity and specificity by targeting unique sequences within the oligonucleotide or the ligation product in methods like LDR-PCR. researchgate.netnih.govtandfonline.com
In the context of fomivirsen detection, real-time PCR is used to quantify the linear product generated from the LDR. researchgate.netnih.gov A specific real-time PCR method for fomivirsen used a deoxyuridine probe. tandfonline.com The method involved hybridizing the probe to the target DNA, extending it with DNA polymerase, and then using the extended DNA for real-time PCR after removing the probe with uracil (B121893) DNA glycosylase. tandfonline.com This method demonstrated the ability to quantify fomivirsen in the range of 0.1–100 nM. tandfonline.com The mean cycle threshold (Ct) values observed in this study showed a linear relationship with the logarithm of fomivirsen concentrations. researchgate.nettandfonline.com
| Fomivirsen Concentration (nM) | Mean Ct Value (± SD) |
|---|---|
| 0.1 | 29.5 ± 0.2 |
| 1 | 24.0 ± 0.5 |
| 10 | 20.2 ± 0.2 |
| 100 | 17.8 ± 0.3 |
| Water Sample | 31.4 ± 1.3 |
researchgate.nettandfonline.com
Real-time PCR-based methods offer advantages in terms of sensitivity and the ability to quantify low levels of oligonucleotides in complex matrices like serum. researchgate.netpatsnap.com
Method Validation Principles in Oligonucleotide Research
Method validation is a critical process in analytical chemistry to ensure that an analytical procedure is suitable for its intended purpose. advancingrna.comaltasciences.comchromacademy.comeuropa.eu For oligonucleotide research and the analysis of compounds like fomivirsen, method validation principles are applied to demonstrate the reliability and reproducibility of the analytical methods used. advancingrna.comaltasciences.comchromacademy.com
Key parameters evaluated during method validation typically include specificity, accuracy, precision, linearity, range, sensitivity (limit of detection and limit of quantification), and robustness. chromacademy.comeuropa.eu Specificity ensures that the method accurately measures the target oligonucleotide without interference from endogenous substances or other components in the sample matrix. altasciences.comchromacademy.comeuropa.eu Accuracy assesses how close the measured values are to the true concentration, while precision evaluates the reproducibility of the results under the same or varying conditions. tandfonline.comchromacademy.comeuropa.eu Linearity and range define the concentration interval over which the method provides results directly proportional to the analyte concentration. chromacademy.comeuropa.eu Sensitivity establishes the lowest concentration that can be reliably detected and quantified. chromacademy.comeuropa.eu Robustness examines the method's ability to remain unaffected by small, deliberate variations in method parameters. chromacademy.comeuropa.eu
Regulatory guidance, such as the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance, provides principles for method validation in drug development, which are relevant to oligonucleotide bioanalysis. altasciences.com Adherence to these principles ensures that bioanalytical methods are reliable for supporting preclinical and clinical studies. altasciences.com For oligonucleotide analysis, specific considerations during validation include addressing selectivity and specificity, sensitivity, stability, and matrix effects to effectively differentiate the oligonucleotide from endogenous nucleic acids and metabolites and accurately quantify low concentrations in biological matrices. altasciences.com
Data from method validation studies, including precision and accuracy at different concentration levels, are essential for demonstrating the performance of an analytical method. tandfonline.com For instance, a validated LC-MS/MS assay for an oligonucleotide showed acceptable intrabatch precision (CV < 15%) and accuracy (ranging between 93.2% and 100%) in rat plasma. tandfonline.com
| Validation Parameter | Acceptance Criteria (Typical) |
|---|---|
| Precision (CV) | < 15% (< 20% at LLOQ) |
| Accuracy | ± 15% (± 20% at LLOQ) |
Validation of analytical methods for oligonucleotides also involves demonstrating their stability-indicating properties, particularly important for assessing the integrity of the compound over time and under different storage conditions. europa.eu
Mechanisms of Drug Resistance to Fomivirsen
In Vitro Selection and Characterization of Resistant Viral Strains
Resistance to fomivirsen has been successfully induced through persistent selection pressure in vitro. By passaging HCMV in the presence of increasing concentrations of fomivirsen, researchers have been able to isolate viral clones exhibiting reduced sensitivity to the compound's inhibitory effects wikipedia.orgmims.comguidetopharmacology.orgmims.com.
One notable study reported the isolation of a drug-resistant HCMV mutant after serial passage in human foreskin cell cultures with escalating fomivirsen concentrations mims.com. This selected clone demonstrated a 10-fold decrease in sensitivity to fomivirsen compared to the parental strain wikipedia.orgmims.comguidetopharmacology.orgmims.comwikidata.org. The effective concentration 50% (EC50), the concentration of the drug required to inhibit viral replication by 50%, was significantly higher for the resistant mutant mims.comwikidata.org.
Data from in vitro selection experiments highlight the capacity of HCMV to develop resistance to fomivirsen under sustained drug pressure.
| Strain | EC50 (Parent Strain) | EC50 (Resistant Mutant) | Fold Resistance |
| HCMV (in vitro) | ~70 nM wikidata.org | ~700 nM wikidata.org | ~10-fold wikipedia.orgmims.comguidetopharmacology.orgmims.comwikidata.org |
Genetic Analysis of Resistance (Absence of Target Site Mutation)
Genetic analysis has been performed on fomivirsen-resistant HCMV strains selected in vitro to identify the genetic basis of the observed resistance. Crucially, studies have shown that the resistance is not a result of mutations within the viral DNA sequence corresponding to the fomivirsen target site on the IE2 mRNA mims.commims.comwikidata.orgwikipedia.orgmims.com. This finding is significant because, for an antisense drug, mutations in the complementary target sequence would be a primary expected mechanism of resistance, disrupting the binding of the oligonucleotide. The absence of such mutations in resistant strains suggests alternative or additional mechanisms are involved.
Molecular Basis of Reduced Susceptibility
Despite the absence of mutations in the primary mRNA target site, the molecular basis for the reduced susceptibility of resistant HCMV strains to fomivirsen has not been fully elucidated wikipedia.orgmims.comguidetopharmacology.orgmims.comwikipedia.org. While the in vitro selected resistance was observed to be sequence-dependent when compared to other oligonucleotides, this sequence dependence was not attributable to changes in the target sequence itself mims.comwikidata.org.
Cross-Resistance Patterns with Other Antiviral Compounds
Fomivirsen's mechanism of action, which involves targeting viral mRNA through an antisense approach, is distinct from that of other commonly used anti-HCMV drugs wikipedia.orgmims.comguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org. Antivirals such as ganciclovir (B1264), foscarnet (B613817), and cidofovir (B1669016) primarily exert their effects by inhibiting the viral DNA polymerase wikipedia.orgmims.comguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org.
Future Research Directions and Therapeutic Implications
Advancements in Antisense Oligonucleotide Design (e.g., Second-Generation ASOs)
The design of antisense oligonucleotides (ASOs) has evolved significantly since the first generation, exemplified by fomivirsen with its phosphorothioate (B77711) backbone modifications for improved nuclease resistance. mdpi.comaganitha.ainih.gov While phosphorothioate modifications enhanced stability, they could also lead to non-specific protein binding and potential cytotoxicity at high concentrations.
Second-generation ASOs address some of these limitations by incorporating modifications at the 2' position of the ribose sugar, such as 2'-O-methoxyethyl (2'-MOE), 2'-O-alkyl, and 2'-OMe modifications. aganitha.aibeilstein-journals.orgsigmaaldrich.com These modifications enhance binding affinity to the target RNA, improve nuclease resistance, and generally exhibit lower cellular toxicity compared to first-generation ASOs. aganitha.aibeilstein-journals.org Many second-generation ASOs are designed as "gapmers," featuring a central block of deoxyribonucleotides that supports RNase H cleavage, flanked by wings with sugar modifications like 2'-MOE for enhanced binding and stability. sigmaaldrich.com
Further advancements have led to third-generation ASOs, which include more diverse chemistries such as locked nucleic acids (LNAs), phosphorodiamidate morpholino oligomers (PMOs), and peptide nucleic acids (PNAs), offering increased binding affinity and stability. beilstein-journals.org The ongoing evolution in ASO chemistry aims to improve potency, reduce off-target effects, and enhance pharmacokinetic properties, building upon the foundational understanding established by early ASOs like fomivirsen. aganitha.ainih.govbeilstein-journals.org
Novel Delivery Systems for Ocular and Systemic Research Applications
Effective delivery remains a critical challenge for oligonucleotide therapeutics, including ASOs, as they need to reach their intracellular targets while overcoming biological barriers and avoiding degradation. researchgate.netmdpi.comresearchgate.netresearchgate.net Fomivirsen was administered via intravitreal injection, allowing for localized delivery to the eye to treat CMV retinitis. taylorandfrancis.comnih.govpatsnap.comcapes.gov.brnih.gov However, for many other potential applications, particularly systemic ones, more sophisticated delivery strategies are required. researchgate.netcas.orgacs.org
Research into novel delivery systems for ocular applications continues, aiming to improve intracellular penetration, protection against degradation, and enable long-term delivery, potentially reducing the frequency of injections. capes.gov.brresearchgate.net Colloidal delivery systems like liposomes and nanoparticles are being explored for ocular drug delivery, including for negatively charged oligonucleotides. mdpi.comoftalmoloji.org
For systemic research applications, significant progress is being made to overcome challenges such as nuclease degradation in the bloodstream, accumulation in the liver and spleen, renal excretion, and inefficient uptake and endosomal escape in target tissues. researchgate.netcas.orgacs.org Advanced systemic delivery methods include the use of nanoparticles, such as lipid-based nanoparticles (LNPs), which can enhance tissue specificity and improve cellular uptake. researchgate.netcas.orgacs.org Exosome-based delivery systems are also being investigated, leveraging their ability to traverse biological membranes and exhibit low toxicity. cas.org Peptide-based delivery systems are being explored to shuttle ASOs to specific tissues, such as the spinal cord. florey.edu.au The development of targeted delivery platforms, including those utilizing conjugates like N-Acetylgalactosamine (GalNAc)-siRNA conjugates, has shown promise in improving delivery efficiency to specific organs like the liver. researchgate.net
Exploration of Fomivirsen's Scaffold for Other Viral or Gene-Targeted Research
While fomivirsen specifically targeted CMV mRNA, the fundamental principle of using an antisense oligonucleotide to inhibit viral replication by targeting essential viral RNA sequences can be applied to other viral infections. The success of fomivirsen demonstrated the potential of this approach. Research continues into RNA-targeting antiviral strategies using various modalities, including ASOs, to control and potentially cure viral infections. nih.gov This involves exploring the strategic molecular design of antiviral agents that target viral RNA. nih.gov
Beyond viral targets, the broader concept of using oligonucleotide scaffolds to modulate gene expression has expanded significantly. ASOs are now being investigated for a wide range of gene-targeted research applications, including correcting splicing defects, inhibiting non-coding RNAs, and even in gene editing approaches by guiding endonucleases to specific genomic locations. researchgate.netbeilstein-journals.orgsigmaaldrich.comcas.org The experience with fomivirsen, particularly regarding the impact of chemical modifications like the phosphorothioate backbone on stability and activity, provides valuable insights for designing oligonucleotides for these diverse gene-targeted applications. mdpi.comaganitha.ainih.govbeilstein-journals.org
Emerging Research Paradigms in Antiviral Oligonucleotide Development
The field of antiviral oligonucleotide development is continuously evolving, with emerging research paradigms exploring new mechanisms and targets. While traditional ASOs like fomivirsen primarily relied on RNase H-mediated degradation of target mRNA, newer approaches are being investigated. portico.orgtaylorandfrancis.comnih.govnih.govnih.govpatsnap.com
Emerging paradigms include the development of oligonucleotides that act through steric blocking mechanisms, interfering with viral processes without necessarily inducing RNA cleavage. mdpi.comsigmaaldrich.com Research is also exploring oligonucleotides that target non-coding RNAs involved in viral replication or host antiviral responses. mdpi.com
Furthermore, the development of novel oligonucleotide chemistries and modifications continues to be a key area of research, aiming to improve potency, specificity, and reduce off-target effects. aganitha.ainih.govbeilstein-journals.org The potential of combining oligonucleotide therapies with other antiviral agents or immunomodulatory approaches is also an active area of investigation. The insights gained from the development and use of early antiviral oligonucleotides like fomivirsen contribute to the rational design and development of these next-generation antiviral strategies. researchgate.net
Intellectual Property and Regulatory Science in Antisense Drug Development
Patent Landscape and Innovation in Oligonucleotide Therapeutics
The development of Vitravene occurred within a burgeoning landscape of oligonucleotide therapeutics, where intellectual property played a critical role. As the first approved antisense drug, this compound's patent protection was foundational for demonstrating the commercial viability of this new class of drugs nih.gov.
Isis Pharmaceuticals, the discoverer of this compound, built an extensive patent estate covering various aspects of oligonucleotide chemistry, design, mechanisms of action, specific drugs, targets, manufacturing, and formulations ionis.com. This broad patent portfolio was crucial for protecting their innovations and providing exclusivity ionis.com. For this compound (fomivirsen sodium), specific U.S. patents included those covering oligonucleotides for modulating the effects of cytomegalovirus infections and compositions and methods for the treatment of CMV retinitis greyb.com. These patents, such as US5442049 and US5595978, had expiration dates around August 15, 2012 greyb.com. A patent term extension was also granted for U.S. Patent No. 4,689,320 based on the regulatory review period of this compound uspto.gov.
The success of this compound spurred further innovation in oligonucleotide chemistry and design. While this compound utilized phosphorothioate (B77711) linkages as a first-generation modification for nuclease resistance, subsequent research led to the development of second-generation chemistries with improved properties, such as enhanced binding affinity and reduced off-target effects oup.comionis.comnih.gov. Patents covering these later-generation modifications, such as modified sugars used in "chimeric" oligonucleotides or "gapmers," further strengthened intellectual property in the field ionis.com. Companies like Ionis Pharmaceuticals (formerly Isis) and Sarepta Therapeutics hold significant numbers of patents in the antisense oligonucleotide space globenewswire.comglobaldata.com. The patent landscape for ASOs is concentrated among a smaller set of companies, with the United States being a leading geography for innovation activity globenewswire.comglobaldata.com.
The development of oligonucleotide therapeutics, including this compound, highlighted the importance of protecting not just the molecule itself but also its specific chemical modifications, target sequences, and methods of use nih.gov. This comprehensive approach to patenting is essential for companies to maximize their ability to exploit their innovations nih.govgje.com.
Scientific Foundations of Regulatory Approval for Novel Nucleic Acid Drugs
The regulatory approval of this compound by the FDA in 1998 was a landmark event that established a scientific basis for the evaluation and approval of novel nucleic acid drugs oup.comdrugbank.comnih.govionis.comresearchgate.netionispharma.com. Prior to this compound, there was limited regulatory experience with this class of therapeutics. The review process for this compound involved a thorough evaluation of its chemistry, manufacturing, and controls, as well as non-clinical and clinical data to assess its safety and efficacy fda.gov.
The scientific foundation for this compound's approval rested on demonstrating its mechanism of action – the sequence-specific binding to CMV mRNA and subsequent inhibition of viral protein synthesis – and its clinical benefit in treating CMV retinitis in a vulnerable patient population drugbank.comwikipedia.orgnih.gov. Although the clinical trials for this compound involved a limited number of patients due to the changing epidemiology of CMV retinitis with the advent of HAART, studies demonstrated the drug's ability to delay the progression of the disease nih.govnih.gov. For instance, randomized dose-comparison studies evaluated intravitreous fomivirsen for treating CMV retinitis that had reactivated or remained active despite other therapies nih.gov.
The regulatory review of this compound also addressed key scientific considerations for oligonucleotide drugs, such as their stability, purity, and the potential for off-target effects oxfordglobal.com. The phosphorothioate backbone modification in this compound, while conferring nuclease resistance, also introduced manufacturing and analytical complexities that needed to be addressed during the regulatory process oup.comnih.gov.
Q & A
Q. What experimental models were used to validate Vitravene's mechanism of action against CMV retinitis?
this compound’s efficacy was initially tested in in vitro CMV-infected human skin fibroblast cultures, where it demonstrated dose-dependent inhibition of early viral protein synthesis by targeting UL123 mRNA . In vivo studies utilized non-human primates to assess pharmacokinetics, revealing a retinal elimination half-life of 78 hours and localized activity without systemic exposure . Clinical trials focused on immunocompromised AIDS patients with CMV retinitis, measuring outcomes like viral load reduction and time to disease progression via intraocular injections .
Q. How does this compound’s antisense oligonucleotide (ASO) design influence its target specificity and stability?
this compound’s 21-mer phosphorothioate (PS) DNA ASO incorporates sulfur substitutions in the backbone to resist nuclease degradation, enhancing its half-life in ocular tissues . The sequence’s complementarity to UL123 mRNA ensures specificity, while RNase H-mediated cleavage of the target RNA provides a direct antiviral mechanism. However, its polyanionic nature (20 negative charges) limits cellular uptake, necessitating localized administration .
Q. What methodological approaches are critical for assessing this compound’s efficacy in preclinical studies?
Key methods include:
- Quantitative PCR to measure CMV DNA levels in infected tissues.
- Immunohistochemistry to detect viral early proteins (e.g., IE2) in treated vs. untreated models.
- Pharmacokinetic profiling of intraocular drug distribution using radiolabeled ASOs .
- Dose-response studies to establish the minimum effective concentration in retinal tissue .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s efficacy data between in vitro and clinical studies?
In vitro models often overestimate efficacy due to controlled conditions (e.g., static cell cultures), whereas clinical outcomes are influenced by factors like immune status and viral heterogeneity. For example, this compound’s in vitro IC50 might not account for anatomical barriers in the eye or variable protein binding in vivo . To address this, researchers should:
Q. What experimental design considerations are needed to optimize ASO delivery for ocular applications?
Key factors include:
- Administration route : Intraocular injection bypasses blood-retinal barriers but requires sterile techniques to avoid complications.
- Stability enhancements : Co-formulating ASOs with lipid nanoparticles or hyaluronic acid to prolong retinal retention .
- Toxicology screens : Assessing immune stimulation (e.g., cytokine release assays) due to PS-ASO’s TLR activation potential .
Q. How did the emergence of HAART influence the interpretation of this compound’s clinical trial data?
HAART’s introduction reduced CMV incidence in AIDS patients, complicating post-1998 trials by shrinking the eligible patient pool. Researchers must adjust for this confounder by:
Q. What molecular mechanisms underlie CMV resistance to this compound, and how can they be mitigated?
Resistance arises from mutations in the UL123 target region, reducing ASO binding affinity. However, this compound retains partial activity against some mutants, likely through non-antisense mechanisms (e.g., binding viral envelope proteins). To counter resistance:
- Combine this compound with ganciclovir or foscarnet , which show synergistic antiviral effects .
- Design second-generation ASOs with chemical modifications (e.g., locked nucleic acids) to enhance target affinity .
Methodological & Analytical Considerations
Q. How should researchers validate this compound’s target engagement in complex biological systems?
- Use RNase H activity assays to confirm mRNA cleavage in retinal lysates.
- Apply fluorescence in situ hybridization (FISH) to visualize ASO-mRNA colocalization in ocular tissues .
- Perform dose-ranging studies with scrambled-sequence controls to rule off-target effects .
Q. What statistical frameworks are appropriate for analyzing sparse clinical data post-Vitravene discontinuation?
Q. How can in silico tools improve ASO design for antiviral applications?
- Thermodynamic scoring algorithms (e.g., RNAstructure) to predict ASO-mRNA binding efficiency.
- Machine learning models trained on CMV genomic data to identify conserved target regions .
Ethical & Translational Challenges
Q. What ethical considerations arise when designing trials for discontinued drugs like this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
